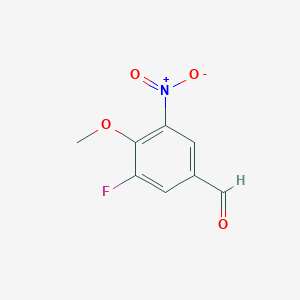

3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Description

Molecular Architecture and Functional Group Distribution

3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS 320-70-7) is a substituted benzaldehyde derivative with a molecular formula C₈H₆FNO₄ and molecular weight 199.14 g/mol . Its core structure features:

- Aldehyde group (C=O) at position 1, serving as a reactive electrophilic site.

- Methoxy group (-OCH₃) at position 4, contributing electron-donating effects through resonance.

- Fluorine atom (F) at position 3, introducing slight electron-withdrawing inductive effects.

- Nitro group (-NO₂) at position 5, acting as a strong electron-withdrawing group.

The substituents’ spatial arrangement creates a meta-directing environment, influencing reactivity and electronic distribution. The compound’s SMILES string, COC1=C(C=C(C=C1F)C=O)N+[O-] , confirms the ortho, para, and meta relationships between functional groups.

Spectroscopic Properties

Critical spectroscopic data for 3-fluoro-4-methoxy-5-nitrobenzaldehyde includes:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) and Raman Spectroscopy

- IR :

- Raman :

Thermodynamic and Kinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 199.14 g/mol | |

| Density | 1.411 g/cm³ | |

| Boiling Point | 341.782°C (760 mmHg) | |

| Flash Point | 160.504°C | |

| Melting Point | Not explicitly reported |

The compound’s high boiling point reflects strong intermolecular forces from polar substituents (nitro, methoxy). Its density aligns with aromatic nitro derivatives, which typically exceed 1.4 g/cm³.

Comparative Analysis with Isomeric and Analogous Derivatives

Isomeric Variants

Analogous Derivatives

Properties

IUPAC Name |

3-fluoro-4-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHIQVOJHCWMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702057 | |

| Record name | 3-Fluoro-4-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-70-7 | |

| Record name | 3-Fluoro-4-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: The compound is employed in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Fluoro-4-methoxy-5-nitrobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 3-Fluoro-4-methoxy-5-nitrobenzaldehyde with key analogs based on substituent positions and functional groups:

Electronic and Reactivity Differences

- Electron-Withdrawing vs. Donating Effects: The nitro (-NO₂) and fluorine (-F) groups in 3-Fluoro-4-methoxy-5-nitrobenzaldehyde create an electron-deficient aromatic ring, enhancing the electrophilicity of the aldehyde group. In contrast, the methoxy (-OCH₃) group donates electron density via resonance, partially counteracting the deactivation .

- Functional Group Reactivity : Aldehydes (e.g., 3-Fluoro-5-nitrobenzaldehyde) are more reactive in nucleophilic additions (e.g., Grignard reactions) than nitriles (e.g., 3-Fluoro-5-methoxy-4-nitrobenzonitrile) or carboxylic acids (e.g., 2-Fluoro-3-methoxy-4-nitrobenzoic acid) .

Stability and Practical Considerations

- Nitro Group Stability : The presence of a nitro group in 3-Fluoro-4-methoxy-5-nitrobenzaldehyde may render it sensitive to reduction under acidic conditions, as seen in analogous nitrobenzene derivatives reduced by SnCl₂ .

Computational Insights into Substituent Effects

Density-functional theory (DFT) studies highlight the importance of exact exchange and gradient corrections in modeling electron density distributions for nitro- and fluoro-substituted aromatics. For instance:

- Becke’s hybrid functional (B3LYP) accurately predicts the electronic effects of substituents, such as the nitro group’s strong electron-withdrawing nature and fluorine’s inductive withdrawal .

- The Colle-Salvetti correlation-energy formula has been applied to similar systems, demonstrating that substituents like methoxy and nitro significantly alter correlation energies and molecular polarizability .

Biological Activity

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and research findings.

Molecular Formula: C8H7FNO4

Molecular Weight: 201.15 g/mol

IUPAC Name: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Canonical SMILES: COC1=C(C=C(C=C1F)C=O)N+[O-]

Synthesis

The synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde typically involves several steps, including Friedel-Crafts acylation, nitration, and subsequent reduction reactions. The following synthetic route is commonly employed:

- Friedel-Crafts Acylation: Acylation of a benzene derivative using acyl chloride in the presence of a Lewis acid catalyst.

- Nitration: Introduction of the nitro group using a mixture of concentrated nitric and sulfuric acids.

- Reduction: Reduction of the nitro group can lead to the formation of amine derivatives, which may further participate in biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde exhibit significant antimicrobial activity. For instance, derivatives with nitro groups are often evaluated for their effectiveness against various bacterial strains. Studies have shown that such compounds can inhibit bacterial growth through mechanisms that may involve disruption of cellular processes or interference with DNA replication .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde have been evaluated in various cancer cell lines. In vitro studies suggest that the compound exhibits selective cytotoxicity against malignant cells while sparing non-malignant cells, indicating potential as an antitumor agent . The mechanism is thought to involve induction of apoptosis via oxidative stress pathways.

The mechanism by which 3-Fluoro-4-methoxy-5-nitrobenzaldehyde exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in its reactivity with biological macromolecules, leading to alterations in protein function or gene expression. Additionally, the presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Fluoro-4-methoxy-5-nitrobenzaldehyde | Structure | Antimicrobial, Antitumor |

| 3-Fluoro-4-methoxybenzeneboronic acid | Structure | Antitumor, Enzyme Inhibition |

| 3-Fluoro-4-methoxybenzoic acid | Structure | Moderate Antimicrobial Activity |

Case Studies

- Antimicrobial Efficacy: A study assessed the antimicrobial activity of various nitro-substituted benzaldehydes against Gram-positive and Gram-negative bacteria. Results indicated that 3-Fluoro-4-methoxy-5-nitrobenzaldehyde exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cytotoxicity Assessment: In a recent evaluation involving human cancer cell lines (e.g., HeLa and MCF-7), 3-Fluoro-4-methoxy-5-nitrobenzaldehyde demonstrated IC50 values in the low micromolar range, suggesting significant cytotoxic potential. Further analysis revealed that the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Preparation Methods

Preparation of 3-Methoxy-4-Fluorobenzaldehyde Intermediate

A key intermediate for the target compound is 3-methoxy-4-fluorobenzaldehyde, which can be synthesized via a two-step process involving nucleophilic aromatic substitution and Grignard formylation, as detailed in a Chinese patent:

Step 1: Synthesis of 3-Methoxy-4-Fluorobromobenzene (Compound III)

- Starting from 3,4-difluorobromobenzene, react with sodium methoxide in methanol solvent.

- Reaction conditions: 50-65 °C for 2-6 hours.

- Molar ratio of 3,4-difluorobromobenzene to sodium methoxide: 1:1.0-1.5.

- The reaction yields compound III with 78-82.7% molar yield after extraction and vacuum distillation.

Step 2: Grignard Reaction and Formylation

- Compound III reacts with magnesium in tetrahydrofuran (THF) at 40-65 °C for 2-6 hours to form the Grignard reagent.

- The Grignard reagent is then reacted with N,N-dimethylformamide (DMF) at 0-10 °C for 1-2 hours to introduce the aldehyde group.

- Work-up involves quenching with ammonium chloride solution, extraction, drying, and vacuum distillation.

- Final yield of 3-methoxy-4-fluorobenzaldehyde is approximately 73.5%.

| Step | Reactants & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3,4-difluorobromobenzene + NaOCH3 (methanol) | 50-65 | 2-6 | 78-82.7 | Nucleophilic aromatic substitution |

| 2 | Compound III + Mg (THF), then + DMF | 40-65 / 0-10 | 2-6 / 1-2 | 73.5 | Grignard formation and formylation |

This method is noted for its relatively high yield and operational simplicity.

Introduction of the Nitro Group at the 5-Position

Nitration of methoxy-substituted benzaldehydes is typically achieved by electrophilic aromatic substitution using mixed acid nitration (HNO3/H2SO4). A related compound, 3-methoxy-4-nitrobenzaldehyde, has been synthesized with moderate yield using this approach, which can be adapted for the 3-fluoro-4-methoxy-5-nitrobenzaldehyde synthesis:

- Starting from 3-methoxybenzaldehyde or 3-methoxy-4-fluorobenzaldehyde, nitration is performed at low temperatures (-10 °C) to control regioselectivity.

- Reaction mixture is stirred for 1 hour at low temperature, then warmed to room temperature and stirred for an additional hour.

- Work-up involves quenching with ice water, filtration, extraction with ethyl acetate, drying, and purification by column chromatography.

- Yields for analogous nitrations are approximately 49-50%, producing the nitro-substituted benzaldehyde as a yellow solid.

| Parameter | Condition | Outcome |

|---|---|---|

| Nitrating agents | HNO3 and H2SO4 | Electrophilic aromatic substitution |

| Temperature | -10 °C to room temperature | Regioselective nitration |

| Reaction time | 2 hours total | Controlled substitution |

| Yield (analogous) | ~49% | Moderate yield |

This nitration step is critical for introducing the nitro group at the 5-position, compatible with the fluorine and methoxy substituents.

Alternative Synthetic Routes and Considerations

Direct Nitration of 3-Fluoro-4-Methoxybenzaldehyde: Direct nitration of the aldehyde intermediate is feasible but requires careful control of temperature and reaction time to avoid over-nitration or degradation of sensitive functional groups.

Use of Protected Intermediates: Protecting groups for the aldehyde or methoxy functionalities may be employed to improve selectivity during nitration.

Other Methods for Aldehyde Introduction: Besides Grignard formylation, the Vilsmeier-Haack reaction using DMF and POCl3 on appropriately substituted aromatic rings can also be used to introduce the aldehyde group.

Summary Table of Preparation Steps for 3-Fluoro-4-Methoxy-5-Nitrobenzaldehyde

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 3,4-Difluorobromobenzene | Sodium methoxide, methanol, 50-65 °C, 2-6 h | 3-Methoxy-4-fluorobromobenzene (III) | 78-82.7 |

| 2 | Grignard Formation & Formylation | Compound III | Mg, THF, 40-65 °C, 2-6 h; then DMF, 0-10 °C, 1-2 h | 3-Methoxy-4-fluorobenzaldehyde | 73.5 |

| 3 | Electrophilic Aromatic Nitration | 3-Methoxy-4-fluorobenzaldehyde | HNO3/H2SO4, -10 °C to RT, 2 h | 3-Fluoro-4-methoxy-5-nitrobenzaldehyde | ~49 (analogous) |

Research Findings and Analytical Data

Spectroscopic Confirmation: The intermediates and final product are confirmed by ^1H NMR, HPLC, and melting point analysis. For example, 3-methoxy-4-fluorobenzaldehyde shows characteristic aldehyde proton signals near 10 ppm and methoxy singlets near 3.8-4.0 ppm.

Purity and Yield Optimization: The patent method emphasizes molar ratios and temperature control to maximize yield and purity, with vacuum distillation used to purify intermediates and final products.

Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and completion, ensuring efficient conversion at each stage.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-fluoro-4-methoxy-5-nitrobenzaldehyde, and how can competing side reactions be minimized?

- Methodology : Focus on sequential functionalization to avoid cross-reactivity. Start with nitro group introduction under controlled nitration conditions (HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration. Protect the aldehyde group during methoxylation (e.g., using methyl iodide in DMF with K₂CO₃). Fluorination via halogen exchange (e.g., KF in DMSO) requires anhydrous conditions to suppress hydrolysis. Monitor reaction progress via TLC or HPLC to isolate intermediates .

- Data Contradiction : Conflicting yields may arise from incomplete protection of the aldehyde. Optimize protecting groups (e.g., acetal formation) and validate purity via NMR and mass spectrometry .

Q. How can the nitro group in this compound be selectively reduced to an amine without affecting other functional groups?

- Methodology : Use catalytic hydrogenation (H₂, 1–3 atm) with Pd/C or Raney Ni in ethanol at 25–40°C. The methoxy and fluoro groups are typically stable under these conditions. For chemoselectivity, avoid strong reducing agents like LiAlH₄. Post-reaction, confirm the amine product via FT-IR (loss of NO₂ stretch at ~1520 cm⁻¹) and LC-MS .

- Advanced Note : For sterically hindered derivatives, consider transfer hydrogenation (e.g., ammonium formate/Pd) to enhance selectivity .

Q. What spectroscopic techniques are most effective for characterizing 3-fluoro-4-methoxy-5-nitrobenzaldehyde?

- Methodology :

- ¹H/¹³C NMR : Identify aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (split due to meta/para substituents), and methoxy group (δ 3.8–4.0 ppm).

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and fluoro (C-F ~1100 cm⁻¹).

- MS : Use ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ expected at m/z 214.03) .

Advanced Research Questions

Q. How does the electronic interplay between the fluoro, methoxy, and nitro groups influence regioselectivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups activate the aromatic ring for nucleophilic attack at positions ortho/para to the nitro group. Methoxy (-OCH₃), being electron-donating, directs nucleophiles to meta positions. Use DFT calculations (e.g., Gaussian) to model charge distribution and predict reactivity. Validate with experimental substitution patterns (e.g., Suzuki coupling at C-2 vs. C-6) .

- Data Contradiction : Discrepancies between computational predictions and experimental outcomes may arise from solvent effects. Test polar aprotic (DMF) vs. protic (EtOH) solvents to assess solvation-driven selectivity .

Q. What strategies can resolve challenges in crystallizing 3-fluoro-4-methoxy-5-nitrobenzaldehyde for X-ray diffraction studies?

- Methodology : Use slow evaporation from a mixed solvent system (e.g., DCM/hexane) to grow single crystals. If twinning occurs, employ SHELXL for refinement with TWIN/BASF commands. For low-resolution data, apply charge-flipping algorithms (SHELXD) or integrate synchrotron sources for enhanced diffraction .

- Advanced Note : Fluorine’s strong anomalous scattering enables SAD/MAD phasing. Collect data at λ = 0.98 Å (near F K-edge) to improve phase determination .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining solubility?

- Methodology :

- Bioactivity : Replace the nitro group with a sulfonamide (-SO₂NH₂) to improve target binding (e.g., enzyme inhibition).

- Solubility : Introduce polar substituents (e.g., -OH at C-2) or formulate as a prodrug (e.g., acetyl-protected aldehyde).

- Validation : Compare IC₅₀ values in enzymatic assays and logP measurements (HPLC) to balance potency and bioavailability .

Q. What computational tools are recommended to predict the compound’s reactivity in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.